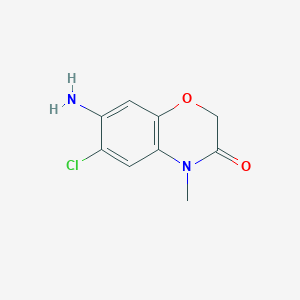![molecular formula C20H20Br2N2O3 B304704 5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304704.png)
5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the inflammatory response.
Biochemical and Physiological Effects:
5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. In addition, this compound has been shown to have antioxidant activity and to protect cells against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole in lab experiments is its potential as a building block for the synthesis of novel materials with unique electronic and optical properties. In addition, this compound has shown promising results as a potential anti-inflammatory agent and as an inhibitor of cancer cell growth. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it challenging to work with.
Orientations Futures
There are several future directions for research on 5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole. One direction is to further investigate its potential as a building block for the synthesis of novel materials with unique electronic and optical properties. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis method of 5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole involves the reaction of 2,4-dibromobenzaldehyde and 3,4-bis(methyloxy)benzaldehyde with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with propionyl chloride to obtain the final compound.
Applications De Recherche Scientifique
5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has shown promising results in inhibiting the growth of cancer cells and as a potential anti-inflammatory agent. In material science, this compound has been used as a building block for the synthesis of novel materials with unique electronic and optical properties. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes.
Propriétés
Nom du produit |
5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole |
|---|---|
Formule moléculaire |
C20H20Br2N2O3 |
Poids moléculaire |
496.2 g/mol |
Nom IUPAC |
1-[5-(2,4-dibromophenyl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one |
InChI |
InChI=1S/C20H20Br2N2O3/c1-4-20(25)24-17(12-5-8-18(26-2)19(9-12)27-3)11-16(23-24)14-7-6-13(21)10-15(14)22/h5-10,17H,4,11H2,1-3H3 |
Clé InChI |
DYMVGVPZCFQIAA-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(CC(=N1)C2=C(C=C(C=C2)Br)Br)C3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CCC(=O)N1C(CC(=N1)C2=C(C=C(C=C2)Br)Br)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-hydroxy-4-methyl-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304621.png)
![7-hydroxy-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304625.png)

![ethyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B304633.png)

![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide](/img/structure/B304637.png)

![3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B304640.png)

![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304646.png)



